7-(1-Hydroxyethyl)isoindolin-1-one

CAS No.: 773-65-9

Cat. No.: VC2717206

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773-65-9 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) |

| Standard InChI Key | PWNDKPYYNQMCRJ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC2=C1C(=O)NC2)O |

| Canonical SMILES | CC(C1=CC=CC2=C1C(=O)NC2)O |

Introduction

Chemical Structure and Properties

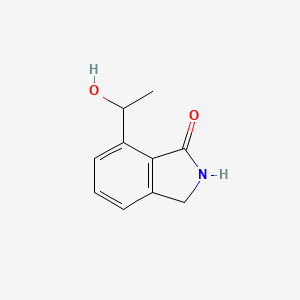

7-(1-Hydroxyethyl)isoindolin-1-one (CAS No. 773-65-9) is a synthetic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol. It belongs to the isoindolin-1-one class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a γ-lactam (pyrrolidinone) ring. The compound features a hydroxyethyl group at the 7-position of the isoindolin-1-one core structure.

The IUPAC name for this compound is 7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one. Its structural identification parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |

| CAS Number | 773-65-9 |

| Standard InChI | InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) |

| Standard InChIKey | PWNDKPYYNQMCRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC2=C1C(=O)NC2)O |

| Physical State | Solid |

| Density | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

The structural features of 7-(1-Hydroxyethyl)isoindolin-1-one contribute to its potential for various chemical reactions and biological activities, particularly due to the presence of the hydroxyethyl group, which provides a reactive site for further modifications.

Chemical Reactions

7-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, primarily due to its functional groups. The hydroxyethyl group at the 7-position provides a site for oxidation, reduction, and substitution reactions. The lactam functionality also allows for ring-opening reactions under specific conditions.

Common transformations include:

-

Oxidation of the hydroxyethyl group to the corresponding ketone or carboxylic acid

-

Reduction of the carbonyl group in the lactam ring

-

Nucleophilic substitution at the hydroxyethyl position

-

Ring-opening reactions under acidic or basic conditions

-

N-substitution at the lactam nitrogen

These reactions are typically facilitated by organometallic reagents, primary amines, and catalysts such as palladium and rhodium. The reactivity of 7-(1-Hydroxyethyl)isoindolin-1-one makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological applications.

Biological Activity

Antibacterial Properties

Isoindolin-1-one derivatives, including compounds similar to 7-(1-Hydroxyethyl)isoindolin-1-one, have demonstrated significant antibacterial activity against various pathogenic bacteria. While specific data for 7-(1-Hydroxyethyl)isoindolin-1-one itself is limited, related isoindolin-1-one derivatives have shown promising results against several bacterial strains .

For instance, some isoindoline derivatives have exhibited activity against Staphylococcus aureus with inhibition zones of approximately 10 mm . Chlorinated isoindolin-1-one compounds have shown activity against Bacillus subtilis with minimal inhibitory concentration (MIC) values as low as 28.5 μg/ml .

Table 2 below summarizes the antibacterial activity of various isoindolin-1-one derivatives:

| Isoindolin-1-one Derivative | Target Organisms | Activity (MIC or Inhibition Zone) |

|---|---|---|

| 7-amino-3-hexyl-3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one | Staphylococcus aureus | Inhibition zone: 10 mm |

| Chlorinated isoindolin-1-ones | Bacillus subtilis | MIC: 28.5-83.5 μg/ml |

| Hexahydroazeto[2,1-a]isoindol-2(1H)-one (GV104326) | S. aureus strains | MIC90 ≤ 0.12 μg/ml |

| Hexahydroazeto[2,1-a]isoindol-2(1H)-one (GV104326) | Staphylococcus epidermidis | MIC90 ≤ 0.06 μg/ml |

| N-substituted isoindolin-5-ones | B. subtilis, S. aureus, Micrococcus roseus, E. coli | MIC: 0.328-3.6 mg/ml |

The antibacterial activity of isoindolin-1-one derivatives is often attributed to their ability to interact with specific bacterial targets, such as cell wall components or enzymes essential for bacterial survival .

Research Applications

The versatile structure and biological activities of 7-(1-Hydroxyethyl)isoindolin-1-one make it valuable for various research applications:

Medicinal Chemistry

In medicinal chemistry, 7-(1-Hydroxyethyl)isoindolin-1-one serves as a valuable scaffold for the development of potential therapeutic agents. Its isoindolin-1-one core is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's structure allows for modifications at multiple positions, enabling the synthesis of derivatives with enhanced biological activities.

Cancer Research

The potential of 7-(1-Hydroxyethyl)isoindolin-1-one and related compounds as CDK7 inhibitors makes them interesting candidates for cancer research. CDK7 inhibitors have shown promise in treating various types of cancer, including breast cancer . The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-cancer drugs.

Several CDK7 inhibitors have been developed and are in various stages of clinical development. For example, samuraciclib (CT7001, ICEC0942) is an orally bioavailable CDK7 inhibitor that has shown significant activity against a panel of cancer cell lines with a median GI50 of 0.25 µM .

Structure-Activity Relationship Studies

7-(1-Hydroxyethyl)isoindolin-1-one is also valuable for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can gain insights into the structural features essential for specific activities. This information is crucial for the rational design of more potent and selective compounds.

Comparison with Similar Compounds

7-(1-Hydroxyethyl)isoindolin-1-one can be compared with other isoindolin-1-one derivatives to understand the impact of structural variations on properties and activities. The table below presents a comparison of 7-(1-Hydroxyethyl)isoindolin-1-one with structurally related compounds:

| Compound | Structure Characteristics | Distinguishing Features | Primary Activities |

|---|---|---|---|

| 7-(1-Hydroxyethyl)isoindolin-1-one | Hydroxyethyl group at position 7 | Hydroxyl group provides a site for further modifications | Potential CDK7 inhibitor, antibacterial activity |

| 5-Hydroxyisoindolinone | Hydroxyl group at position 5 | Different position of hydroxyl group | Less potent as a CDK inhibitor |

| Isoindoline | Basic isoindoline structure without hydroxyethyl group | Lacks specific substitutions | Different biological activity profile |

| 3-Hydroxyisoindolinone | Hydroxyl group at position 3 | Hydroxyl group in different position | Altered biological activity |

| N-Methylisoindolinone | Methyl substitution at nitrogen | Modification at lactam nitrogen | Different pharmacological properties |

| 2-(2-hydroxyethyl)-3H-isoindol-1-one | Hydroxyethyl group at position 2 | Different position of hydroxyethyl group | Different biological activity profile |

The presence and position of the hydroxyethyl group in 7-(1-Hydroxyethyl)isoindolin-1-one significantly influence its biological activities, particularly its effectiveness as a potential CDK7 inhibitor compared to other isoindolin-1-one derivatives .

Several studies have reported the synthesis and biological evaluation of various isoindolin-1-ones, providing valuable insights into the structure-activity relationships within this class of compounds. For instance, the substitution pattern on the isoindolin-1-one core has been shown to influence the antibacterial activity and CDK inhibition potential of these compounds .

Recent Developments and Future Perspectives

Recent research has expanded our understanding of isoindolin-1-one derivatives, including 7-(1-Hydroxyethyl)isoindolin-1-one. A notable development is the recognition of these compounds as potential CDK7 inhibitors with applications in cancer treatment . Virtual screening and molecular docking studies have identified several isoindolin-1-ones with high binding affinity to CDK7.

Future research directions may include:

-

Development of more selective and potent derivatives of 7-(1-Hydroxyethyl)isoindolin-1-one for specific therapeutic applications

-

Exploration of novel synthetic routes to improve yield and purity

-

Investigation of the compound's activity against multidrug-resistant bacterial strains

-

Evaluation of synergistic effects with established antibiotics or anticancer drugs

-

Detailed mechanistic studies to elucidate the mode of action at the molecular level

-

Preclinical and clinical studies to assess safety and efficacy in various disease models

The versatile structure of 7-(1-Hydroxyethyl)isoindolin-1-one provides ample opportunities for chemical modifications, potentially leading to the discovery of new compounds with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume